molecular formula C18H25ClN4O2 B14927791 5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B14927791
M. Wt: 364.9 g/mol
InChI Key: IFBPQGJZDAJCAO-UHFFFAOYSA-N
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Description

5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps. One common method is the condensation of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.

    N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: Another precursor used in the synthesis.

Uniqueness

5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25ClN4O2

Molecular Weight

364.9 g/mol

IUPAC Name

5-tert-butyl-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C18H25ClN4O2/c1-18(2,3)11-6-7-15-12(8-11)16(21-25-15)17(24)22(4)10-14-13(19)9-20-23(14)5/h9,11H,6-8,10H2,1-5H3

InChI Key

IFBPQGJZDAJCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)N(C)CC3=C(C=NN3C)Cl

Origin of Product

United States

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